Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICDBAGFVVGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a thieno[3,4-d]pyridazine core with various substituents that may influence its biological properties. The molecular formula is with a molecular weight of approximately 373.87 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary tests suggest effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects. The study employed various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl... | 5.2 | Induction of apoptosis via caspase activation |
| Control (Doxorubicin) | 0.8 | DNA intercalation |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Preliminary data suggest favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile.
Q & A
Q. What are the foundational steps for synthesizing Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step route:
- Step 1 : Formation of the thieno[3,4-d]pyridazine core via cyclization reactions, often using microwave-assisted conditions (e.g., 150°C for 10 minutes with sulfur and morpholine in ethanol) .
- Step 2 : Introduction of the 3-chlorobenzamido group via amide coupling, requiring anhydrous conditions and catalysts like HATU or DCC to minimize hydrolysis .
- Step 3 : Final purification via column chromatography (e.g., ethyl acetate/hexanes) or recrystallization from ethanol to achieve >95% purity .
Key parameters include solvent choice (polar aprotic solvents like DMF for coupling), temperature control, and stoichiometric ratios to suppress side reactions.
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify substituent integration (e.g., aromatic protons at δ 7.25–7.58 ppm for phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H] within 0.02 Da of theoretical values) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles and validate stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in scaled synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Replace ethanol with toluene for higher boiling points, reducing side-product formation during reflux .
- Catalyst Selection : Use Pd(PPh) for Suzuki-Miyaura couplings to introduce aryl groups with >80% yield .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 10 minutes at 150°C) while maintaining yield .
- In-line Analytics : Employ HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. What structure-activity relationships (SAR) are critical for modulating biological activity in thieno[3,4-d]pyridazine derivatives?
- Methodological Answer : Key SAR insights:
- Electron-Withdrawing Groups : The 3-chlorobenzamido substituent enhances target binding (e.g., IC < 20 µM in kinase assays) by increasing electrophilicity at the pyridazine core .
- Fluorine Substitution : A 4-fluorophenyl group improves metabolic stability (t > 6 hours in microsomal assays) by reducing CYP450 interactions .
- Amide vs. Ester Modifications : Replacing ethyl esters with tert-butyl esters increases solubility in lipid membranes, enhancing cellular uptake .
Computational docking (e.g., AutoDock Vina) validates interactions with targets like Hedgehog pathway proteins .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. selectivity) be resolved?
- Methodological Answer : Resolve discrepancies via:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish off-target effects (e.g., cytotoxicity at >50 µM) from selective activity .
- Pathway Profiling : RNA-seq or phosphoproteomics identifies downstream targets (e.g., apoptosis markers like caspase-3) to confirm mechanism .
- Comparative SAR : Synthesize analogs (e.g., replacing chlorine with methoxy) to isolate substituent-specific effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use:
- Molecular Dynamics (MD) Simulations : GROMACS to model binding stability (e.g., RMSD < 2.0 Å over 100 ns for Hedgehog pathway proteins) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ligand geometry and electron density for docking studies .
- Pharmacophore Modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds with Ser-97 of adenosine receptors) .
Q. How can analytical data contradictions (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer : Address discrepancies via:
- Dynamic NMR : Variable-temperature H NMR detects conformational flexibility (e.g., rotamers causing split signals) .
- Twinned Crystallography : SHELXL’s TWIN command refines twinned crystal data to correct bond length errors .
- Complementary Techniques : Pair X-ray with IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm for esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
